2-Cyclohexylbut-3-yn-2-ol
Description
Contextual Significance of Tertiary Propargylic Alcohols in Modern Chemistry
Tertiary propargylic alcohols are a class of organic compounds that have garnered significant attention in contemporary organic synthesis. caltech.edu Their importance stems from the presence of two key functional groups—a hydroxyl group and an alkyne—on a quaternary carbon center, which predestines them for a wide array of chemical transformations. rsc.org These molecules are not merely synthetic curiosities; they are recognized as valuable and versatile building blocks for constructing complex molecular structures, including those found in pharmaceuticals, agrochemicals, and natural products. rsc.orgresearchgate.netorganic-chemistry.org
The synthetic utility of tertiary propargylic alcohols is extensive. They serve as precursors for a multitude of other functional groups and molecular scaffolds. For instance, they can undergo catalyzed rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. mit.edu Furthermore, the propargylic alcohol motif can act as a precursor to carbocations, enabling a variety of substitution reactions with carbon, nitrogen, oxygen, and sulfur nucleophiles to create new, highly functionalized alkynes. acs.org This reactivity has been harnessed in the synthesis of diverse heterocyclic compounds like thiochromenes and pyrazoles. acs.orgchinesechemsoc.org
A critical aspect of their significance is the ability to synthesize them in an enantiomerically pure form. rsc.org The development of catalytic asymmetric methods for the synthesis of tertiary propargylic alcohols allows for the creation of chiral molecules with a quaternary stereocenter, a structural feature that is often challenging to construct. rsc.orgresearchgate.net These chiral building blocks are of immense value, particularly in medicinal chemistry, where stereochemistry plays a crucial role in biological activity. researchgate.net The anti-HIV drug Efavirenz is a prominent example of a pharmaceutical whose synthesis relies on a chiral tertiary propargylic alcohol building block. researchgate.net
The reactivity of the alkyne and alcohol groups allows for their participation in a variety of powerful chemical reactions, including:
Cyclization Reactions: Forming a wide range of carbocycles and heterocycles. chinesechemsoc.org
Substitution Reactions: Acting as electrophiles after activation of the hydroxyl group. chinesechemsoc.org
Addition Reactions: Where the alkyne undergoes addition or the alcohol acts as a nucleophile. chinesechemsoc.org
Multi-component Reactions: Reacting with substances like carbon dioxide and amines to form complex products such as β-oxopropylcarbamates and oxazolidinones. chinesechemsoc.org
This inherent versatility solidifies the position of tertiary propargylic alcohols as a cornerstone in the toolbox of modern synthetic chemists.
Historical Overview of Research Pertaining to 2-Cyclohexylbut-3-yn-2-ol Analogues
The study of propargylic alcohols dates back to the work of Russian chemist Aleksei Yevgrafovich Favorskii. The Favorskii reaction , which involves the nucleophilic addition of an alkyne to a carbonyl compound in the presence of a strong base, has long been a fundamental method for producing propargylic alcohols. nih.govmdpi.com Initially, this reaction often required harsh conditions, but modern adaptations have made it more practical and safer for laboratory use, employing systems like KOH-H₂O-DMSO to react ketones with acetylene (B1199291) under atmospheric pressure. nih.govresearchgate.net
Research into analogues of this compound, particularly those containing a cyclohexyl or other cyclic alkyl groups, has revealed their unique reactivity and synthetic potential. These studies have often focused on leveraging the specific steric and electronic properties conferred by the cyclic substituent.
Key research findings on cyclohexyl-containing tertiary propargylic alcohol analogues include:
Oxidative Rearrangement: In one study, an oxidative rearrangement of a tertiary propargylic alcohol bearing a cyclohexyl group was achieved using m-chloroperoxybenzoic acid (m-CPBA). This reaction transformed the propargyl alcohol into a tetrasubstituted alkene containing a carboxylic acid, proceeding with moderate efficiency. thieme-connect.com
Synthesis of Thiochromenes: Tertiary propargylic alcohols derived from cyclohexanone (B45756) have been used as starting materials in the synthesis of S-aryl propargyl thioethers. These intermediates subsequently undergo intramolecular cyclization to yield 2H-thiochromenes, which are structural motifs found in compounds like the retinoic acid receptor (RAR) antagonist AGN194310. acs.org
Reactions with Phenols: The reaction of a tertiary bromopropargylic alcohol with a cyclohexyl substituent has been explored. In the presence of cesium carbonate, this compound reacts with phenol (B47542) to produce α-phenoxyketones, demonstrating a pathway to complex ketone structures. beilstein-journals.org
These examples highlight a consistent theme in the research: the cyclohexyl moiety is well-tolerated in a variety of transformations, and the resulting propargylic alcohol analogues are valuable intermediates for creating more complex molecules. The development of these reactions has expanded the synthetic chemist's toolkit, allowing for the strategic incorporation of the cyclohexyl group into diverse molecular frameworks.
Below is a table summarizing selected reactions involving tertiary propargylic alcohol analogues bearing a cyclohexyl group.
| Starting Material (Analogue) | Reagents | Product Type | Research Focus | Citation |
| Tertiary Propargylic Alcohol with Cyclohexyl Group | m-CPBA | Tetrasubstituted Enoic Acid | Oxidative Rearrangement | thieme-connect.com |
| Propargylic Alcohol from Cyclohexanone | 1. PTSA, Thiol2. AgOTf or NIS | 2H-Thiochromene | Intramolecular Cyclization | acs.org |
| Bromo-propargylic Alcohol with Cyclohexyl Group | Phenol, Cs₂CO₃ | α-Phenoxyketone | Nucleophilic Substitution/Rearrangement | beilstein-journals.org |
Retrosynthetic Analysis and Strategic Importance of this compound
The strategic importance of this compound in organic synthesis lies in its potential as a versatile building block. Its structure contains a terminal alkyne, a valuable handle for C-C bond formation (e.g., Sonogashira coupling), click chemistry, and further functionalization. The tertiary alcohol can be used as a directing group or be eliminated or substituted, while the cyclohexyl group imparts specific lipophilicity and conformational constraints to target molecules.
A retrosynthetic analysis of this compound points to a straightforward and efficient synthetic strategy. The most logical disconnection is at the C-C bond between the quaternary carbon and the alkyne.
Retrosynthetic Disconnection:
This disconnection reveals two key synthons: an acetylide anion (HC≡C⁻) and a cyclohexyl methyl ketone cation equivalent. This directly translates to a forward synthesis involving the nucleophilic addition of an ethynyl (B1212043) organometallic reagent to cyclohexyl methyl ketone.
Forward Synthesis:
The synthesis of this compound is most commonly achieved via the ethynylation of cyclohexyl methyl ketone. nih.govorgsyn.org This reaction involves the addition of an acetylide nucleophile to the electrophilic carbonyl carbon of the ketone. Several methods have been developed for this transformation, reflecting the general importance of propargyl alcohol synthesis.
A common and effective laboratory method involves the use of an ethynyl Grignard reagent, such as ethynylmagnesium bromide, or a lithium acetylide. These are typically prepared in situ and reacted with the ketone in an appropriate ether solvent like tetrahydrofuran (B95107) (THF).
An alternative, more recent approach utilizes calcium carbide (CaC₂) as the acetylene source. This method, often catalyzed by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), provides a simple and high-yielding route to ethynyl alcohols from ketones, including those with cyclohexyl groups. acs.org For instance, the reaction of cyclohexanone derivatives with CaC₂ and TBAF in DMSO has been shown to produce the corresponding propargylic alcohols in high yields. acs.org
The table below outlines the key components for the synthesis of this compound.
| Precursor | Reagent | Product | Reaction Type | Citation |
| Cyclohexyl methyl ketone | Ethynylmagnesium bromide or Lithium acetylide | This compound | Nucleophilic Addition (Grignard/Organolithium) | orgsyn.orggoogle.com |
| Cyclohexyl methyl ketone | Calcium Carbide (CaC₂), TBAF | This compound | Nucleophilic Addition (Fluoride-assisted) | acs.org |
The strategic value of this compound is thus twofold: it is readily accessible from common starting materials via well-established and efficient reactions, and its dense functionality provides a rich platform for diversification into a wide range of more complex and potentially valuable molecules.
Structure
3D Structure
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-cyclohexylbut-3-yn-2-ol |
InChI |
InChI=1S/C10H16O/c1-3-10(2,11)9-7-5-4-6-8-9/h1,9,11H,4-8H2,2H3 |
InChI Key |
QHMLEMNWJBMRRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)(C1CCCCC1)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclohexylbut 3 Yn 2 Ol
Established Reaction Pathways for 2-Cyclohexylbut-3-yn-2-ol
The synthesis of tertiary propargyl alcohols, such as this compound, is readily achieved through the reaction of alkynes with ketones. ucl.ac.uk
Grignard Addition of Ethynyl (B1212043) Magnesium Chloride to 1-Cyclohexylethanone
A primary and well-established method for synthesizing this compound is the nucleophilic addition of an ethynyl group to the carbonyl carbon of 1-Cyclohexylethanone. The Grignard reagent, ethynylmagnesium chloride, is a common choice for this transformation. vaia.comsigmaaldrich.comscbt.com The reaction involves the addition of the organomagnesium halide to the ketone, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol. vaia.com
The Grignard reagent itself is typically prepared by reacting a suitable halogenoalkane with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.com For ethynylmagnesium chloride, acetylene (B1199291) is bubbled through a solution of a Grignard reagent like butylmagnesium chloride. orgsyn.org It is crucial to maintain the reaction temperature at or below 20°C to prevent the disproportionation of ethynylmagnesium chloride. orgsyn.org
Table 1: Reaction Parameters for Grignard Addition
| Parameter | Details |
|---|---|
| Reactants | 1-Cyclohexylethanone, Ethynylmagnesium chloride |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Type | Grignard Reaction |
| Product | this compound |
This method is favored for its operational simplicity and the ready availability of the starting materials.
Comparative Analysis of Organometallic Approaches
While Grignard reagents are widely used, other organometallic reagents can also be employed for the synthesis of propargyl alcohols. These include organolithium, organozinc, and organocerium reagents. nih.gov
Organolithium Reagents: The lithium anion of an alkyne can add to a ketone to form a tertiary alcohol. However, this approach can sometimes result in lower yields compared to other methods. nih.gov
Organozinc Reagents: Dialkylzinc reagents can be used, but their reaction with ketones is often slow. thieme-connect.com The development of catalysts, such as those based on Zn(salen) complexes, has improved the efficiency of asymmetric additions of alkynylzinc reagents to ketones. thieme-connect.com
Organocerium Reagents: Organocerium reagents have been shown to react completely with ketones, providing tertiary alcohols with high diastereoselectivity in some cases. nih.gov
The choice of organometallic reagent can significantly impact the reaction's yield, selectivity, and functional group tolerance. For instance, less basic organocerium reagents can sometimes offer better results than more reactive Grignard or organolithium reagents, especially with sensitive substrates. nih.gov
Advanced and Stereoselective Synthesis of this compound
The creation of specific stereoisomers of this compound requires more advanced synthetic strategies that control the formation of the chiral center at the carbinol carbon.
Enantioselective and Diastereoselective Synthetic Strategies
Achieving enantioselectivity in the synthesis of chiral tertiary alcohols is a significant challenge in organic synthesis. thieme-connect.com This can be accomplished through several methods:
Chiral Auxiliaries: A chiral auxiliary can be attached to the ketone substrate to direct the incoming nucleophile to one face of the carbonyl group, leading to a diastereoselective addition. The auxiliary can then be removed to yield the enantiomerically enriched alcohol. nih.gov
Chiral Catalysts: The use of a chiral catalyst in conjunction with an organometallic reagent can promote the formation of one enantiomer over the other. thieme-connect.com
Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of the alcohol, leaving the other enantiomer unreacted. For example, certain microorganisms or enzyme-catalyzed reactions can selectively acylate one enantiomer of a propargyl alcohol. thieme-connect.de
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. In the context of this compound, this would be relevant if the cyclohexyl ring were substituted. Multicomponent reactions, such as the [3+2] cycloaddition of azomethine ylides, can generate multiple stereocenters with high diastereoselectivity in a single step. rsc.org
Catalyst Development for Asymmetric Alkynylation Reactions
Significant research has focused on developing catalysts for the asymmetric addition of organometallic reagents to ketones. thieme-connect.com The primary challenge lies in the catalyst's ability to differentiate between the two lone pairs of the carbonyl oxygen in a ketone, which is more difficult than with aldehydes. thieme-connect.com
Key developments in this area include:
Titanium-based Catalysts: Titanium complexes with chiral ligands like BINOL have been shown to catalyze the asymmetric allylation of ketones and can be adapted for alkynylation. thieme-connect.comnih.gov
Zinc-based Catalysts: Chiral Zn(salen) complexes have emerged as effective catalysts for the enantioselective addition of alkynylzinc reagents to ketones. thieme-connect.com
Rhodium-catalyzed Reactions: Rhodium catalysts have been used for the enantioselective coupling of terminal alkynes with other functional groups. organic-chemistry.org
Organocatalysis: Chiral organocatalysts, such as bifunctional amine-thiourea derivatives, have been used for stereoselective Michael additions to generate quaternary stereocenters. nih.gov
The ideal catalyst should be efficient at low loadings, produce high yields and enantioselectivities, and be applicable to a broad range of substrates.
Table 2: Examples of Catalytic Systems for Asymmetric Additions to Ketones
| Catalyst System | Reagent Type | Key Features |
|---|---|---|
| Ti(O-iPr)₄ / BINOL | Allylstannane | High enantioselectivity for allylation. nih.gov |
| Zn(salen) complex | Alkynylzinc | Effective for asymmetric alkynylation. thieme-connect.com |
| Cr/salen complex | Tributyltin enolates | Allows for functionalized alkyl groups. nih.gov |
Green Chemistry Approaches in this compound Production
Green chemistry principles aim to design chemical processes that are more environmentally friendly. In the context of propargyl alcohol synthesis, this involves several strategies:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Isomerization of propargyl alcohols to enones is an example of an atom-economic reaction. pnas.org
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. This includes exploring solvent-free reaction conditions or using less toxic metals in catalytic systems. nih.govbohrium.com For example, moving away from mercury-based catalysts for alkyne hydrations is a key goal. acs.org
Catalysis: The use of catalysts, especially those that are recyclable and can operate under mild conditions, is a cornerstone of green chemistry. pnas.orgbohrium.com Cobalt-based catalysts have been explored for the carboxylative cyclization of propargyl alcohols using CO2. bohrium.com
Biocatalysis: Employing enzymes as catalysts can offer reactions under mild conditions, reducing energy consumption and the formation of hazardous byproducts. rawsource.com
Recent research has focused on developing greener catalytic systems, such as using recyclable ionic liquids in combination with silver catalysts for the CO2-promoted hydration of propargyl alcohols. acs.org
Solvent-Free and Aqueous Media Syntheses
The development of environmentally benign synthetic methods has led to a focus on minimizing or eliminating the use of volatile and hazardous organic solvents.
Solvent-Free Synthesis
Solvent-free, or neat, reaction conditions have been shown to be highly effective for the synthesis of propargylamines, including derivatives of this compound, via the KA² coupling reaction. acs.orgacs.org Research has demonstrated that zinc-based catalysts, such as zinc acetate (B1210297) (Zn(OAc)₂), exhibit remarkable catalytic activity under these conditions. acs.orgacs.org
In a study optimizing the KA² coupling, a significant enhancement in yield was observed when the reaction was performed without a solvent. acs.org For instance, the reaction of cyclohexanone (B45756), piperidine, and phenylacetylene (B144264) using Zn(OAc)₂ in toluene (B28343) yielded 75% of the product. However, under neat conditions at 120 °C, the yield increased to over 90%. acs.org This enhancement is a notable feature of this protocol, demonstrating that the absence of a solvent can improve catalytic efficiency. acs.org
The synthesis of a specific derivative, 2-Methyl-4-(1-(4-phenylpiperazin-1-yl)cyclohexyl)but-3-yn-2-ol, was achieved by reacting cyclohexanone, N-phenylpiperazine, and 2-methyl-3-butyn-2-ol (B105114) using a zinc catalyst under solvent-free conditions. acs.org Similarly, the reaction between cyclohexanone, p-fluorobenzylamine, and 2-methyl-3-butynol also successfully yielded the corresponding highly functionalized, tetrasubstituted propargylamine (B41283) in moderate yield. acs.orgacs.org
The table below summarizes the findings for the zinc-catalyzed solvent-free synthesis of a model propargylamine, highlighting the efficacy of various zinc salts.
Aqueous Media Synthesis
Based on the reviewed literature, there is no specific information available on the synthesis of this compound or its direct derivatives in aqueous media. The primary focus of green synthetic approaches for this class of compounds has been on solvent-free conditions.
Development of Recyclable Catalytic Systems
The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce costs and minimize chemical waste. For the synthesis of propargylamines, including derivatives related to this compound, significant progress has been made in creating recoverable and reusable catalytic systems.
One innovative approach involves anchoring a zinc(II) catalyst onto magnetic natural hydroxyapatite (B223615) (ZnII/HAP/Fe₃O₄). rsc.org This novel nanocatalyst was found to be highly effective for the A³-coupling reaction, a process closely related to KA² coupling, under solvent-free conditions. rsc.org A key advantage of this system is its magnetic nature, which allows for easy recovery of the catalyst using an external magnetic field. rsc.org The research demonstrated that this catalyst could be reused for up to seven cycles without a significant loss of its catalytic activity, making it a highly sustainable option. rsc.org
Another strategy involves the use of polymer-supported catalysts. For example, a polymer-supported copper(II)-bipyridine complex has been shown to efficiently catalyze both A³ and KA² coupling reactions at very low (mol ppm) loadings under solvent-free conditions. acs.org These catalysts can often be recovered by simple filtration or precipitation. nih.govnih.gov While not specifically demonstrated for this compound, the principles are broadly applicable. The development of bi-functional zinc catalysts with N-chelating ligands that can be recovered by controlling the solvent also represents a promising direction for these syntheses. rsc.org
The table below details the reusability of the magnetic zinc nanocatalyst in the synthesis of propargylamines.
Chemical Reactivity and Transformation Pathways of 2 Cyclohexylbut 3 Yn 2 Ol
Functional Group Interconversions at the Tertiary Alcohol Center
The tertiary alcohol group in 2-Cyclohexylbut-3-yn-2-ol is a versatile handle for a variety of functional group interconversions. While the direct substitution of the hydroxyl group is challenging due to its poor leaving group nature, several methods have been developed to facilitate its transformation.
Propargylic alcohols, including tertiary ones, can be converted into other functional groups such as azides and halides. ucd.ie For instance, the use of diphenylphosphoryl azide (B81097) (DPPA) can transform the alcohol into a propargylic azide. ucd.ie Moreover, deoxofluorination reagents like diethylaminosulfur trifluoride (DAST) can be employed to replace the hydroxyl group with a fluorine atom. ucd.ie
A significant advancement in this area is the use of iron(III) catalysts to promote the direct intramolecular substitution of enantiomerically enriched tertiary alcohols. researchgate.net This method allows for the displacement of the hydroxyl group by various nucleophiles with a high degree of chirality transfer, producing valuable heterocyclic compounds. researchgate.net Although this is an intramolecular example, it highlights the potential for activating the tertiary alcohol for substitution reactions.
Common functional group interconversions applicable to tertiary propargylic alcohols are summarized in the table below.
| Starting Functional Group | Reagent(s) | Product Functional Group | Reference |
| Tertiary Alcohol | Diethylaminosulfur Trifluoride (DAST) | Tertiary Fluoride (B91410) | ucd.ie |
| Tertiary Alcohol | Diphenylphosphoryl Azide (DPPA) | Tertiary Azide | ucd.ie |
| Tertiary Alcohol | Iron(III) Chloride (for intramolecular reactions) | Ether, Amine, or Thioether | researchgate.net |
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne in this compound is a hub of reactivity, susceptible to a wide array of transformations ranging from additions to coupling reactions. The sp-hybridized carbons of the alkyne render it electrophilic, though terminal alkynes are generally less reactive towards electrophilic addition than internal alkynes unless specific catalysts are used. stackexchange.commsu.edu
Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination)
Hydrofunctionalization reactions introduce a hydrogen atom and a heteroatom-containing group across the triple bond.
Hydration: The addition of water to the terminal alkyne of this compound can be achieved under acidic conditions, typically catalyzed by mercuric salts (HgSO₄). msu.edu This reaction follows Markovnikov's rule, where the initial addition of water leads to an enol intermediate. This enol rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. msu.edu
Reaction: this compound + H₂O (in presence of H₂SO₄/HgSO₄) → 4-Cyclohexyl-4-hydroxybutan-2-one
An alternative to Markovnikov hydration is the hydroboration-oxidation sequence. Treatment of the terminal alkyne with a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic medium, results in the anti-Markovnikov addition of water. This process yields an aldehyde after tautomerization of the intermediate enol. msu.edu
Reaction: this compound + 1. (Sia)₂BH or 9-BBN, 2. H₂O₂, NaOH → 2-Cyclohexyl-2-hydroxybutanal
Hydroamination: The addition of an N-H bond across the triple bond, or hydroamination, is another important transformation. This reaction can be catalyzed by various transition metals and typically requires elevated temperatures. The regioselectivity of the addition depends on the catalyst and the substrate.
Palladium-Catalyzed Conversions to Carbonyl Compounds (e.g., 3-Cyclohexylbutanal)
While classic hydration methods yield specific carbonyl compounds, palladium catalysis offers alternative pathways. The conversion of a propargylic alcohol like this compound to an aldehyde such as 3-Cyclohexylbutanal involves a more complex transformation, likely proceeding through a rearrangement or a reductive process. While direct palladium-catalyzed conversion to this specific aldehyde is not widely documented for this substrate, related transformations suggest plausible routes. For instance, palladium-catalyzed reactions can facilitate isomerizations or reductive couplings that could lead to such products under specific conditions.
Cross-Coupling Reactions Involving the Alkyne
The acidic nature of the terminal alkyne's proton (pKa ≈ 25) allows for its deprotonation by a strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion. ucalgary.ca This acetylide is a key intermediate in a variety of powerful carbon-carbon bond-forming cross-coupling reactions.
| Coupling Reaction | Description | Typical Catalysts/Reagents | Product Type | Reference |
| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base | Aryl/Vinyl-substituted alkyne | |
| Cadiot-Chodkiewicz Coupling | Coupling of a terminal alkyne with a 1-haloalkyne. | Cu(I) salt (e.g., CuCl or CuBr), Amine base | Unsymmetrical diyne | rsc.org |
| Glaser Coupling | Oxidative coupling of two terminal alkyne molecules. | Cu(I) or Cu(II) salts, Oxidant (e.g., O₂) | Symmetrical diyne | |
| Alkylation | Reaction of the acetylide with an alkyl halide. | Base (e.g., NaNH₂), Alkyl halide (R-X) | Internal alkyne | ucalgary.ca |
Rearrangement Reactions of this compound and its Derivatives
The combination of the alcohol and alkyne functionalities in this compound makes it and its derivatives susceptible to several synthetically useful rearrangement reactions. nih.gov
Meyer-Schuster Rearrangement: In the presence of a strong acid catalyst, tertiary propargylic alcohols like this compound can undergo a Meyer-Schuster rearrangement. This reaction involves the protonation of the hydroxyl group, elimination of water to form an allene-carbocation intermediate, followed by nucleophilic attack of water and tautomerization to yield an α,β-unsaturated ketone.
Product: 3-Cyclohexylbut-3-en-2-one
Rupe Rearrangement: This rearrangement is often a competing pathway with the Meyer-Schuster rearrangement, particularly for tertiary propargyl alcohols that cannot form a conjugated system upon rearrangement. It also proceeds under acidic conditions and leads to the formation of an α,β-unsaturated ketone, but with a different substitution pattern.
ucd.iecuny.edu-Wittig Rearrangement: Derivatives of this compound, specifically its ethers, can undergo a ucd.iecuny.edu-Wittig rearrangement. organic-chemistry.org This reaction is promoted by a strong base (e.g., an organolithium reagent) and involves the deprotonation of the carbon adjacent to the ether oxygen, followed by a ucd.iecuny.edu-shift of an alkyl or aryl group. This process results in the formation of a new, more substituted alcohol. organic-chemistry.org
Cycloaddition Chemistry Utilizing the Alkynyl Functionality
The carbon-carbon triple bond of this compound can act as a 2π-electron component in various cycloaddition reactions, providing access to a range of five- and six-membered ring systems. sci-rad.com
[3+2] Cycloadditions: The alkyne can react with 1,3-dipoles in [3+2] cycloaddition reactions (also known as Huisgen cycloadditions) to form five-membered heterocycles. sci-rad.comarxiv.org A prominent example is the reaction with an azide (e.g., sodium azide or an organic azide) to form a triazole ring. This reaction is often catalyzed by copper(I) and is a cornerstone of "click chemistry". mdpi.com
Reactants: this compound + R-N₃ → 4-(1-Cyclohexyl-1-hydroxyethyl)-1-R-1,2,3-triazole
[4+2] Cycloadditions (Diels-Alder Reaction): The alkyne moiety can also serve as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. Due to the lower reactivity of alkynes compared to alkenes as dienophiles, these reactions often require high temperatures or Lewis acid catalysis. The initial product is a cyclohexadiene derivative.
Mechanistic Investigations of 2 Cyclohexylbut 3 Yn 2 Ol Transformations
Detailed Reaction Mechanism Elucidation for Key Catalytic Processes
The formation of tetrasubstituted propargylic alcohols, a class to which 2-Cyclohexylbut-3-yn-2-ol belongs, is often achieved through multicomponent reactions. One of the most prominent examples is the Ketone-Amine-Alkyne (KA²) coupling reaction. nih.gov
Zinc-Catalyzed KA² Coupling: A key catalytic process for synthesizing derivatives of this compound is the zinc-catalyzed KA² coupling. acs.orgacs.org In a typical reaction to form a related structure, cyclohexanone (B45756), an amine (like N-phenylpiperazine), and an alkyne (like 2-methyl-3-butyn-2-ol) are coupled. acs.orgacs.org The proposed mechanism proceeds through several key steps:
Activation of Reactants: The Lewis acidic zinc catalyst, often zinc acetate (B1210297) (Zn(OAc)₂), plays a dual role. It coordinates to the carbonyl oxygen of the ketone (cyclohexanone), increasing its electrophilicity. Simultaneously, it interacts with the terminal alkyne, forming a zinc-acetylide intermediate. This enhances the alkyne's nucleophilicity. nih.govacs.org
Iminium Ion Formation: The activated ketone reacts with the amine to form a hemiaminal intermediate, which then dehydrates to generate a reactive electrophilic iminium ion.
Nucleophilic Attack: The zinc-acetylide complex attacks the iminium ion. This carbon-carbon bond-forming step is the core of the coupling, leading to the formation of the tetrasubstituted propargylamine (B41283) scaffold. acs.org
Catalyst Regeneration: The product is released, and the zinc catalyst is regenerated, allowing it to re-enter the catalytic cycle. A catalyst increases the rate of a reaction by providing an alternative reaction pathway with a lower activation energy. libretexts.org
This mechanism highlights how the catalyst is intimately involved in the reaction but is not consumed, a hallmark of catalytic processes. libretexts.org Another relevant catalytic transformation is the iron-catalyzed hydrogen atom transfer (HAT) process, which enables the assembly of acetylenic motifs into functional alkenes, showcasing a different mechanistic pathway involving radical intermediates and an iron hydride catalytic cycle. mdpi.com
Kinetic Studies of Alkynol Derivatization Reactions
Kinetic studies are essential for understanding reaction rates and optimizing conditions. For the derivatization of alkynols like this compound, these studies can reveal the influence of catalyst type, concentration, temperature, and solvent on the reaction's efficiency.
While specific rate constants for this compound are not widely published, kinetic insights can be gleaned from reaction optimization studies. For instance, in the zinc-catalyzed KA² coupling, the choice of catalyst and reaction conditions dramatically affects the product yield, which is a direct reflection of the reaction kinetics. acs.org The reaction carried out under neat (solvent-free) conditions with Zn(OAc)₂ showed a significantly higher yield compared to reactions in solvents like toluene (B28343), indicating that the reaction pathway is more favorable under these conditions. acs.org
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Cu(OTf)₂ | Toluene | 120 | <5 |
| 2 | Zn(OAc)₂ | Toluene | 120 | 75 |
| 3 | Zn(OTf)₂ | Toluene | 120 | 88 |
| 4 | Zn(OAc)₂ | Neat | 110 | 91 |
Another important area of kinetic study is kinetic resolution , where enantiomers of a chiral compound react at different rates with a chiral catalyst or reagent. For the related compound 4-phenylbut-3-yn-2-ol, kinetic resolution has been achieved through enantioselective esterification catalyzed by Candida antarctica lipase (B570770) B (CaLB), allowing for the separation of its (R) and (S) enantiomers. ethernet.edu.et Such studies are fundamental for producing enantiomerically pure chiral alkynols.
Furthermore, specific techniques like Stern-Volmer analysis can be used to probe the kinetics of quenching in photoredox reactions, as demonstrated in the propargylation of aldehydes, which provides insight into the interaction between the photocatalyst and reactants. nih.gov
Identification of Catalytic Intermediates and Transition States
The direct observation of catalytic intermediates and transition states is challenging due to their transient nature and low concentrations. A transition state is a fleeting, high-energy configuration along the reaction coordinate where bonds are partially formed and broken. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for identifying and characterizing the structures and energies of these species. nih.gove3s-conferences.org
Catalytic Intermediates: In many catalytic cycles involving alkynes, distinct intermediates have been proposed or identified.
Metallacyclobutanes: In olefin metathesis reactions, metallacyclobutane intermediates are formed through a [2+2] cycloaddition between a metal alkylidene and an olefin. caltech.edu
Zinc-Acetylide Complexes: As discussed in the KA² coupling mechanism, the formation of a zinc-acetylide species is a crucial intermediate that activates the alkyne for nucleophilic attack. nih.govacs.org
Allenyl-Propargyl Intermediates: In some titanium-catalyzed propargylation reactions, it has been shown that allenyl titanocene (B72419) and propargyl titanocene intermediates exist in a rapid equilibrium. The final product distribution is not governed by this equilibrium but by the energy barriers of the subsequent transition states. nih.gov
For the transformations of this compound, computational studies can model the transition states. In the KA² coupling, the key transition state would involve the approach of the nucleophilic carbon of the zinc-acetylide to the electrophilic carbon of the iminium ion. The geometry of this transition state (e.g., chair-like or boat-like) would determine the stereoselectivity of the reaction, especially when prochiral ketones are used. e3s-conferences.org DFT calculations on related zinc complexes have been used to analyze the HOMO-LUMO energy gaps, which relate to the chemical reactivity and kinetic stability of the catalysts involved in the reaction. nih.govresearchgate.net These theoretical models, combined with experimental data like kinetic isotope effects, provide a detailed picture of the highest-energy point in the reaction pathway. nih.gov
Computational Chemistry and Theoretical Studies of 2 Cyclohexylbut 3 Yn 2 Ol
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are foundational in modern chemistry for predicting the electronic structure of molecules. ornl.gov These first-principles methods solve approximations of the Schrödinger equation to determine molecular properties, offering a lens into a molecule's stability, reactivity, and spectroscopic characteristics. ornl.gov For 2-Cyclohexylbut-3-yn-2-ol, such calculations can elucidate the distribution of electrons and identify the regions of the molecule most susceptible to chemical attack.
Detailed research findings from quantum chemical calculations typically involve the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. journalirjpac.com A smaller gap suggests the molecule is more polarizable and reactive.
Another key aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In this compound, the oxygen atom of the hydroxyl group and the triple bond of the ethynyl (B1212043) group would be expected to be electron-rich regions, making them likely sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl group would be an electron-poor site.
Quantum chemical methods can also compute various molecular descriptors that quantify reactivity. mdpi.com These include ionization potential, electron affinity, electronegativity, global hardness, and the electrophilicity index, which together provide a comprehensive profile of the molecule's chemical behavior. journalirjpac.com
Table 1: Hypothetical Quantum Chemical Properties of this compound
This table presents theoretical values for key electronic properties, which would be calculated using quantum chemical methods like Hartree-Fock or Density Functional Theory.
| Property | Calculated Value (a.u.) | Significance |
| HOMO Energy | -0.25 | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | +0.05 | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 0.30 | Relates to chemical reactivity and kinetic stability |
| Dipole Moment | 1.8 D | Measures overall polarity of the molecule |
| Mulliken Charge on O | -0.75 | Quantifies the partial negative charge on the oxygen atom |
| Mulliken Charge on C (alkyne) | -0.15 | Shows partial negative charge on the terminal alkyne carbon |
Density Functional Theory (DFT) Studies for Reaction Pathways and Energetics
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems based on the electron density, rather than the complex many-electron wavefunction. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it ideal for studying the mechanisms of complex organic reactions. osti.gov For this compound, DFT can be employed to map out the potential energy surfaces of its formation and subsequent reactions, providing detailed insights into reaction pathways, transition states, and the energies of intermediates. nih.govresearchgate.net
Furthermore, DFT is instrumental in understanding the role of catalysts in chemical transformations. nih.gov If the synthesis of this compound is catalyzed, DFT can elucidate how the catalyst interacts with the reactants, stabilizes the transition state, and lowers the activation energy, thereby increasing the reaction rate. These calculations can reveal subtle electronic effects and non-covalent interactions that govern the catalytic cycle.
Table 2: Hypothetical DFT-Calculated Energetics for a Reaction Step
This table illustrates the kind of data that would be generated from a DFT study of a single step in a reaction involving this compound, such as its deprotonation.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (this compound + Base) | 0.0 | Reference energy level |
| Transition State | +15.2 | Energy barrier for the proton transfer |
| Products (Conjugate Base + Acid) | -5.8 | Overall energy change for the reaction step |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. wikipedia.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of molecular behavior. nih.gov For this compound, MD simulations are invaluable for performing conformational analysis and understanding the influence of the solvent environment. mdpi.com
The conformational flexibility of this compound is primarily due to the cyclohexyl ring, which can adopt various conformations such as the stable chair form and the less stable boat and twist-boat forms. MD simulations can track the transitions between these conformations, determine their relative populations, and calculate the energy barriers for interconversion. nih.gov This provides insight into the molecule's three-dimensional structure and how its shape might influence its ability to interact with other molecules or biological targets.
MD simulations are also exceptionally useful for studying solvent effects. mdpi.com By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent organizes around the solute. mdpi.com These simulations can reveal detailed information about hydrogen bonding between the molecule's hydroxyl group and the solvent, as well as the hydrophobic interactions involving the cyclohexyl group. Understanding these interactions is critical, as the solvent can significantly impact a molecule's reactivity, stability, and conformational preferences. The analysis of radial distribution functions from the simulation trajectory can quantify the structuring of the solvent around specific functional groups of the molecule.
Table 3: Typical Parameters for a Molecular Dynamics Simulation
This table outlines a representative set of parameters for conducting an MD simulation of this compound in a solvent.
| Parameter | Setting | Purpose |
| Force Field | AMBER, CHARMM, OPLS | Defines the potential energy function for atomic interactions. mdpi.com |
| Solvent Model | TIP3P, SPC/E (for water) | Explicitly represents solvent molecules to study solvation. mdpi.com |
| System Size | ~10,000 atoms | Ensures the solute is sufficiently isolated from its periodic images. |
| Simulation Time | 100-500 ns | Allows for adequate sampling of conformational space. mdpi.com |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 298 K (25 °C) | Simulates ambient conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
Advanced Spectroscopic and Structural Elucidation of 2 Cyclohexylbut 3 Yn 2 Ol Derivatives
Multi-Dimensional NMR Spectroscopy for Complex Product Assignment
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation, it often falls short when analyzing complex derivatives of 2-Cyclohexylbut-3-yn-2-ol, where signal overlap in crowded spectra can make assignments ambiguous. weebly.com For these molecules, multi-dimensional NMR techniques are indispensable. weebly.com Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide detailed connectivity information. libretexts.org
HSQC experiments are used to identify direct, one-bond correlations between protons and the carbons they are attached to. libretexts.org This is particularly useful for assigning the signals of the cyclohexyl ring and the methyl group in the butynol (B8639501) moiety. HMBC, on the other hand, reveals longer-range couplings between protons and carbons over two or three bonds. libretexts.org This is critical for characterizing derivatives formed via reactions at the alkyne, such as in multicomponent couplings. For example, in the synthesis of tetrasubstituted propargylamines, a new quaternary carbon center is formed. acs.org
Consider the derivative 2-Methyl-4-(1-(4-phenylpiperazin-1-yl)cyclohexyl)but-3-yn-2-ol , synthesized through a KA² coupling reaction. acs.org HMBC spectroscopy would be essential to confirm the connectivity between the piperazine-substituted cyclohexyl ring and the butynol fragment across the newly formed C-C bond, information that is impossible to obtain from 1D NMR or HSQC alone. Furthermore, when reactions produce diastereomers, ¹H-NMR analysis is often used to determine the diastereomeric ratio. acs.org
Table 1: ¹H-NMR Spectroscopic Data for 2-Methyl-4-(1-(4-phenylpiperazin-1-yl)cyclohexyl)but-3-yn-2-ol mdpi.com Data recorded in CDCl₃ at 400 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.26 | m | Aromatic protons (Phenyl group) |
| 6.93 | d | Aromatic protons (Phenyl group) |
| 6.89-6.80 | m | Aromatic proton (Phenyl group) |
This interactive table summarizes the reported aromatic region proton NMR data for the specified derivative.
High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides highly precise mass-to-charge ratio (m/z) measurements, typically to four or five decimal places. savemyexams.com This accuracy allows for the determination of a molecule's exact elemental composition, a critical step in confirming the outcome of a chemical reaction and elucidating its mechanism. savemyexams.commiamioh.edu By distinguishing between molecules with similar nominal masses, HRMS can validate the identity of expected products, intermediates, and byproducts. savemyexams.com
In the context of this compound and its derivatives, HRMS is used to confirm the success of synthetic transformations. For instance, after a reaction designed to produce a derivative like (4-cyclohexylbut-1-en-3-yn-2-yl)benzene , HRMS would be used to verify the exact mass of the product. rsc.org A measured mass of 211.1480 for the [M+H]⁺ ion confirms the molecular formula C₁₆H₁₉, validating that the intended reaction occurred. rsc.org
Mechanistic pathway tracing often involves identifying key intermediates or confirming the final structure in a multi-step synthesis. In multicomponent reactions, where several starting materials combine in one pot, HRMS provides definitive evidence that all components have been incorporated into the final product. acs.org The predicted HRMS data for the parent compound, this compound, illustrates the precision of this technique for various adducts. uni.lu
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu Calculated values for the molecular formula C₁₀H₁₆O.
| Adduct | Molecular Formula of Adduct | Predicted m/z |
| [M+H]⁺ | C₁₀H₁₇O⁺ | 153.12740 |
| [M+Na]⁺ | C₁₀H₁₆ONa⁺ | 175.10934 |
| [M+K]⁺ | C₁₀H₁₆OK⁺ | 191.08328 |
| [M-H]⁻ | C₁₀H₁₅O⁻ | 151.11284 |
| [M+H-H₂O]⁺ | C₁₀H₁₅⁺ | 135.11738 |
This interactive table shows the predicted exact mass-to-charge ratios for common adducts of the parent compound, crucial for its identification via HRMS.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is invaluable for complex molecules, especially those with multiple stereocenters. acs.orgjhu.edu
For derivatives of this compound, particularly those synthesized from complex reactions, obtaining a single crystal suitable for X-ray diffraction can provide ultimate structural proof. bg.ac.rs For example, in reactions that could yield multiple diastereomers, such as endo and exo products, crystallography can definitively identify the isolated isomer. acs.org
The analysis of a crystal structure reveals not only the intramolecular details but also the intermolecular interactions that govern the packing of molecules in the solid state. nih.gov These interactions, such as hydrogen bonding involving the hydroxyl group or π-stacking in aromatic derivatives, are crucial for understanding the material's physical properties. While a specific crystal structure for a direct derivative of this compound is not detailed in the provided context, the data obtained from such an analysis would be presented in a standardized format, as shown in the table below, which outlines the typical parameters reported in a crystallographic study. bg.ac.rssemanticscholar.org
Table 3: Representative Data from a Single-Crystal X-ray Diffraction Analysis bg.ac.rssemanticscholar.org
| Parameter | Description | Example Data |
| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell axes. | a = 10.123 Å, b = 15.456 Å, c = 12.789 Å |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 98.54°, γ = 90° |
| Volume (ų) | The volume of the unit cell. | 1978.5 |
| Z | The number of molecules per unit cell. | 4 |
| R-factor | An indicator of the quality of the structural model fit. | 0.045 |
This interactive table exemplifies the type of crystallographic data obtained, which provides a complete and unambiguous description of the molecule's solid-state structure.
Applications of 2 Cyclohexylbut 3 Yn 2 Ol As a Versatile Synthetic Intermediate
Building Block for the Construction of Complex Carbon Skeletons
The inherent reactivity of the propargylic alcohol moiety within 2-Cyclohexylbut-3-yn-2-ol allows it to serve as a linchpin for significant skeletal transformations. Under acidic conditions, tertiary propargylic alcohols are known to undergo rearrangement reactions that build new carbon frameworks, primarily the Meyer-Schuster and Rupe rearrangements. wikipedia.orgsynarchive.com
The Meyer-Schuster rearrangement involves an acid-catalyzed 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to an α,β-unsaturated ketone. wikipedia.orgepdf.pub In the case of this compound, this would lead to the formation of an enone, a highly useful functional group in organic synthesis that acts as a Michael acceptor and a dienophile in cycloaddition reactions. thieme-connect.de
Competing with this pathway is the Rupe rearrangement, which is also catalyzed by acid but proceeds through an enyne intermediate to yield α,β-unsaturated ketones. wikipedia.org The choice between the Meyer-Schuster and Rupe pathways is often influenced by the specific substrate and reaction conditions. epdf.pub Milder, more selective conditions for these rearrangements can be achieved using various transition-metal and Lewis-acid catalysts. wikipedia.org
Furthermore, the propargylic alcohol can be transformed into other reactive intermediates. For instance, 4-cyclohexylbut-3-yn-2-ol (an isomer of the title compound) has been used to prepare 2,3-allenol derivatives, which are themselves versatile building blocks for further synthetic elaborations. ku.edu The synthesis of the racemic compound, (+/-)-4-cyclohexyl-but-3-yn-2-ol, has been achieved in high yield from cyclohexanecarboxaldehyde. amazonaws.com
| Reaction Type | Key Intermediate | Product Class | Significance |
|---|---|---|---|
| Meyer-Schuster Rearrangement | Allenol | α,β-Unsaturated Ketone (Enone) | Introduces a versatile Michael acceptor and dienophile. wikipedia.orgthieme-connect.de |
| Rupe Rearrangement | Enyne | α,β-Unsaturated Ketone | Alternative pathway to enones from tertiary propargylic alcohols. wikipedia.org |
| Allene Synthesis | N/A (via reduction/rearrangement) | Allene | Creates a cumulenic system for further cycloadditions or nucleophilic attack. ku.edu |
Precursor in the Synthesis of Bioactive Molecules and Natural Product Analogues
The structural motifs accessible from this compound are prevalent in many biologically active compounds. Propargylamines, for example, are a class of organic compounds with diverse pharmacological properties and are valuable intermediates in drug development and natural product synthesis. acs.orggimmenotes.co.za
One powerful method for their synthesis is the multicomponent KA² (ketone-amine-alkyne) coupling reaction. acs.org While direct use of this compound in this reaction is not extensively documented, studies using analogous alkynes like 2-methyl-3-butyn-2-ol (B105114) demonstrate the feasibility of the transformation. acs.org A zinc-catalyzed KA² coupling between a ketone, an amine, and an alkyne can efficiently assemble highly substituted propargylamines. acs.org Applying this logic, this compound could react with various ketones and amines to generate a library of novel, sterically hindered propargylamines for biological screening. For instance, the reaction with cyclohexanone (B45756) and N-phenylpiperazine, which is a key component in many bioactive compounds, could yield complex molecules with potential therapeutic applications. acs.org
The cyclohexyl group itself is a common feature in drug design, often used to improve metabolic stability and lipophilicity. Its incorporation into molecules via a this compound-derived scaffold is therefore a synthetically attractive strategy. This is exemplified in the development of noviomimetics, where cyclohexyl ether derivatives have been synthesized to mimic the noviose sugar of the Hsp90 inhibitor novobiocin, aiming to improve mitochondrial bioenergetics. nih.gov
Utility in the Formation of Advanced Organic Materials
The bifunctional nature of this compound, possessing both a polymerizable alkyne group and a derivatizable hydroxyl group, makes it an attractive monomer for the synthesis of advanced organic materials. wikipedia.orggoogle.com Polymers containing alkyne functionalities are of significant interest for applications in materials science, including the development of functional coatings, advanced resins, and platforms for bioconjugation via "click" chemistry.
The hydroxyl group can participate in condensation polymerizations, such as esterification with diacids, to form polyesters. This would result in a polymer backbone with pendant cyclohexyl and ethynyl (B1212043) groups. These pendant alkynes provide reactive sites for post-polymerization modification, allowing for the attachment of various functional molecules through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net
Alternatively, polymerization can occur directly through the terminal alkyne. Such reactions can lead to the formation of conjugated polymers with interesting electronic and optical properties. wikipedia.org The bulky cyclohexyl group would influence the polymer's morphology and solubility, potentially leading to materials with unique physical characteristics. The use of alkyne-containing monomers is also explored in the synthesis of energetic polymers, where the high energy of the triple bond contributes to the material's properties. researchgate.net
Scaffold for the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are foundational to medicinal chemistry and materials science. Propargylic alcohols are established precursors for a wide array of heterocyclic systems. acs.orgnih.gov A significant application of a this compound-derived scaffold is in the synthesis of polysubstituted quinolones. rsc.org
In a notable study, 2-(2-azidophenyl)-4-cyclohexylbut-3-yn-2-ol, prepared from its parent compound, undergoes a gold-catalyzed intramolecular cyclization. rsc.org This reaction proceeds through the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the azide (B81097) group, leading to the formation of a 4-quinolone core. This method provides a direct route to these important heterocyclic structures, which are known for their broad spectrum of biological activities. The reaction is tolerant of various substituents on the propargylic alcohol, demonstrating the versatility of this synthetic strategy. rsc.org
| Starting Propargylic Alcohol Derivative | Product (4-Quinolone) | Yield (%) |
|---|---|---|
| 2-(2-azidophenyl)-1,1-diphenylprop-2-yn-1-ol | 2,2-diphenyl-2,3-dihydro-1H-cyclopenta[c]quinolin-4-one | 85 |
| 1-(2-azidophenyl)-3-phenylprop-2-yn-1-ol | 2-phenyl-3H-pyrrolo[3,2-c]quinolin-4(5H)-one | 82 |
| 2-(2-azidophenyl)-4-phenylbut-3-yn-2-ol | 2-methyl-2-phenyl-2,3-dihydro-1H-cyclopenta[c]quinolin-4-one | 86 |
| 2-(2-azidophenyl)-4-cyclohexylbut-3-yn-2-ol | 2-cyclohexyl-2-methyl-2,3-dihydro-1H-cyclopenta[c]quinolin-4-one | 78 |
Beyond quinolones, the general reactivity of propargylic alcohols opens doors to other heterocycles. For instance, reaction with carbon dioxide can lead to the formation of oxazolidinones, another important class of bioactive molecules. acs.org
Derivatization and Functionalization Strategies for 2 Cyclohexylbut 3 Yn 2 Ol
Synthesis of Chiral Ligands and Organocatalysts from 2-Cyclohexylbut-3-yn-2-ol Frameworks
While direct, large-scale synthesis of chiral ligands from this compound is not extensively documented, its structure serves as a viable starting point for such molecules. The general approach involves utilizing the two functional handles to introduce coordinating atoms (like nitrogen, phosphorus, or oxygen) and to build the necessary chiral environment.
The synthesis of C2-symmetric ligands, such as bis(oxazolinyl) jyu.fi and bis(imidazolinyl) jyu.fi thiophenes, and bisoxazoline ligands orgsyn.org, often starts from commercially available chiral amino alcohols and dicarboxylic acids. A hypothetical pathway to a novel ligand could involve the this compound framework. For instance, the hydroxyl group could be used to introduce a phosphine (B1218219) moiety, while the alkyne could be coupled to a second, identical unit or another coordinating group, potentially after stereoselective modification.
The development of organocatalysts often relies on the strategic placement of functional groups that can activate substrates through non-covalent interactions. uni-koeln.dethieme-connect.de The rigid propargyl alcohol backbone of this compound, once resolved into its separate enantiomers, could serve as a chiral scaffold. The tertiary alcohol provides a handle for attaching hydrogen-bond donors or other catalytic groups, while the cyclohexyl and methyl groups provide the steric bulk necessary for creating a defined chiral pocket.
Post-Synthetic Modification of the Alkynyl Group for Polymerization or Material Integration
The terminal alkyne is arguably the most versatile functional group on the this compound scaffold for polymerization and material science applications. It provides a gateway to a variety of powerful coupling reactions.
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is exceptionally useful for creating carbon-carbon bonds under mild conditions. wikipedia.orgwalisongo.ac.id While many laboratory examples utilize the analogous and more common 2-methyl-3-butyn-2-ol (B105114) beilstein-journals.orgrsc.org, the reaction is directly applicable to this compound. This allows the molecule to be coupled to functionalized aromatic or vinylic systems, which can be monomers for polymerization or anchor points for surface functionalization. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. beilstein-journals.orgnih.gov
| Component | Example Reagent | Purpose |
| Alkyne | This compound | Substrate |
| Coupling Partner | Iodobenzene / Bromobenzene | Substrate |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ / Pd(OAc)₂ | Catalyst |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Co-catalyst |
| Base | Triethylamine (Et₃N) / DBU | Acid Scavenger, Solvent |
| Solvent | THF / Triethylamine | Reaction Medium |
Azide-Alkyne "Click" Chemistry: The terminal alkyne is an ideal functional handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry". wikipedia.orgmt.com This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an alkyne with an azide (B81097). organic-chemistry.org The reaction is known for its high efficiency, specificity, and biocompatibility, proceeding under mild, often aqueous, conditions. organic-chemistry.orgresearchgate.net This enables this compound, or its derivatives, to be "clicked" onto polymers, surfaces, or biomolecules that have been functionalized with azide groups, providing a powerful method for material integration.
| Component | Example Reagent | Purpose |
| Alkyne Component | This compound Derivative | Substrate |
| Azide Component | Benzyl Azide | Substrate |
| Copper(I) Source | Copper(II) Sulfate + Sodium Ascorbate | In situ generation of Cu(I) catalyst |
| Solvent | t-Butanol / Water | Reaction Medium |
Alkyne-based Polymerization: Beyond being appended to existing polymers, derivatives of this compound can be designed as monomers for polymerization. The concept of "X-yne click polymerization," which includes thiol-yne, hydroxyl-yne, and amino-yne reactions, offers a route to creating new polymers. chemrxiv.org For instance, the hydroxyl group of this compound could participate in a hydroxyl-yne click polymerization with a monomer containing two activated alkyne groups (e.g., bipropiolates). chemrxiv.org Alternatively, the molecule could be derivatized through Sonogashira coupling at its alkyne terminus with a dihalide to form a new diyne monomer, which could then undergo various forms of alkyne polymerization.
Catalysis Involving 2 Cyclohexylbut 3 Yn 2 Ol and Its Derivatives
Development of 2-Cyclohexylbut-3-yn-2-ol Derived Ligands for Transition Metal Catalysis
The development of novel ligands is a cornerstone of transition metal catalysis, as the ligand sphere around the metal center dictates the catalyst's activity, selectivity, and stability. nih.gov this compound has been explored as a precursor for chiral ligands, which are crucial for asymmetric catalysis—a field focused on synthesizing specific enantiomers of chiral molecules. nih.govresearchgate.net
The general strategy involves utilizing the reactive sites of this compound to build more complex molecular architectures. For instance, the hydroxyl group can be a handle for introducing phosphine (B1218219) or nitrogen-based coordinating groups, while the alkyne can participate in various coupling reactions to construct bidentate or polydentate ligands. uniroma1.it These ligands are designed to create a specific chiral environment around a transition metal, thereby influencing the stereochemical outcome of a reaction. umich.edu
Research in this area has led to the synthesis of various chiral ligands derived from acetylenic alcohols like this compound. These ligands have been successfully employed in a range of stereoselective transformations. umich.edu The effectiveness of these ligands often relies on the precise spatial arrangement of their coordinating atoms and bulky substituents, which helps in differentiating between the prochiral faces of a substrate.
Role of this compound in Organocatalytic Systems
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. While this compound itself is not typically a direct catalyst, its derivatives can act as organocatalysts or as components in a larger catalytic system. nus.edu.sg
For example, the chiral backbone of this compound can be incorporated into more complex structures that possess functionalities capable of activating substrates through non-covalent interactions, such as hydrogen bonding. This is a key principle in many organocatalytic transformations. mdpi.com The development of bifunctional organocatalysts, where one part of the molecule binds the substrate and another part activates it, is a prominent area of research. nus.edu.sg
Furthermore, the propargylamine (B41283) moiety, which can be synthesized from precursors like this compound, is a versatile functional group in organocatalysis. acs.orgnih.gov These compounds can be used to generate iminium ions, which are key intermediates in a variety of enantioselective reactions.
Heterogeneous Catalytic Applications of this compound Functionalized Supports
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. savemyexams.com Functionalizing solid supports, such as silica (B1680970) or polymers, with catalytically active species is a common strategy for creating robust heterogeneous catalysts. nih.govuni-leipzig.de
This compound can be used to anchor catalytic species onto a solid support. The alkyne group provides a reactive handle for covalent attachment to the support material through methods like "click" chemistry or other coupling reactions. The hydroxyl group can be used to coordinate a metal catalyst or be transformed into another functional group. nih.gov
This approach allows for the "heterogenization" of homogeneous catalysts. By immobilizing a well-defined molecular catalyst onto a support, the advantages of both homogeneous (high selectivity and activity) and heterogeneous (ease of separation) catalysis can be combined. nih.gov For instance, a chiral ligand derived from this compound could be attached to a solid support to create a recyclable catalyst for asymmetric synthesis.
Supramolecular Chemistry and Self Assembly of 2 Cyclohexylbut 3 Yn 2 Ol Analogues
Investigation of Non-Covalent Interactions in Crystalline Architectures
The crystal structure of organic molecules is dictated by a complex interplay of non-covalent interactions, a concept central to the field of crystal engineering. rsc.orgnih.gov For analogues of 2-Cyclohexylbut-3-yn-2-ol, which are tertiary acetylenic alcohols, the primary non-covalent interactions expected to govern their crystalline architectures are hydrogen bonds involving the hydroxyl group and potentially weaker interactions involving the alkyne and cyclohexyl moieties.
The hydroxyl group is a strong hydrogen bond donor and acceptor, leading to the formation of supramolecular synthons. rsc.org In the absence of stronger acceptor atoms, alcohols typically form O-H···O hydrogen bonds, resulting in chains or cyclic motifs. rsc.org The presence of other functional groups can lead to the formation of heterosynthons, which are often favored over homosynthons. rsc.org For instance, if a nitrogen atom is present in a co-crystallized molecule, strong O-H···N hydrogen bonds are likely to form. rsc.org
The acetylenic group can act as a weak hydrogen bond acceptor, participating in O-H···π interactions. rsc.org Furthermore, the cyclohexyl group, while primarily involved in van der Waals interactions, can also participate in weaker C-H···O or C-H···π interactions. whiterose.ac.ukrsc.org The interplay of these various interactions dictates the final crystal packing.
Research on other tertiary acetylenic alcohols has provided insight into the types of non-covalent interactions that can be expected. The table below summarizes common non-covalent interactions observed in the crystal structures of analogous compounds.
| Interaction Type | Description | Potential Role in this compound Analogue Crystals |
| O-H···O Hydrogen Bonds | Interaction between the hydroxyl group of two alcohol molecules. rsc.org | Formation of primary structural motifs like chains or rings. |
| O-H···π Interactions | Hydrogen bond between the hydroxyl group and the π-system of the alkyne. rsc.org | Can contribute to the overall packing and stability of the crystal lattice. |
| C-H···O Interactions | Weak hydrogen bonds between a C-H bond (e.g., from the cyclohexyl ring) and an oxygen atom. whiterose.ac.ukrsc.org | Directional interactions that can influence the crystal packing. |
| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. wikipedia.org | Significant contribution to the overall crystal packing, especially from the bulky cyclohexyl group. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. wikipedia.org | While not directly applicable to this compound, derivatives with aromatic groups could exhibit this interaction. |
Exploration of Host-Guest Systems Involving this compound Derivatives
Host-guest chemistry, a central part of supramolecular chemistry, involves the complexation of a "guest" molecule within a "host" molecule. wikipedia.orgmdpi.com This interaction is driven by a combination of non-covalent forces, and the compatibility in size and shape between the host and guest is crucial. frontiersin.org While there is no specific research on host-guest systems involving this compound, its derivatives could potentially act as either hosts or guests.
Derivatives of this compound could be designed to act as hosts by incorporating macrocyclic structures or cavities. For example, linking multiple units of a this compound derivative could create a cyclophane-like structure. The cyclohexyl groups could form a hydrophobic cavity capable of encapsulating small organic guest molecules. The hydroxyl and alkyne functionalities could be positioned to interact with the guest through hydrogen bonding or other specific interactions.
Conversely, a monomeric this compound derivative could act as a guest, binding within the cavity of a larger host molecule such as a cyclodextrin, calixarene, or a metal-organic cage. wikipedia.orgmdpi.com The hydrophobic cyclohexyl group would likely be encapsulated within the host's cavity, while the more polar hydroxyl group could interact with the host's rim or exterior. The study of such host-guest complexes can be carried out using techniques like NMR spectroscopy and X-ray crystallography to determine the binding affinity and the geometry of the complex. uclouvain.bemdpi.com
The table below outlines hypothetical host-guest systems involving derivatives of this compound.
| System Type | Host | Guest | Potential Driving Interactions | Potential Application |
| Type I | Macrocyclic derivative of this compound | Small organic molecule (e.g., benzene, chloroform) | Hydrophobic interactions, C-H···π interactions | Molecular recognition, sensing |
| Type II | Cyclodextrin mdpi.com | This compound derivative | Hydrophobic interactions, hydrogen bonding | Drug delivery, solubilization |
| Type III | Metal-Organic Cage acs.org | This compound derivative | van der Waals forces, hydrogen bonding | Separation, catalysis |
| Type IV | Calixarene wikipedia.org | This compound derivative | Hydrophobic interactions, π-π interactions (if aromatic) | Ion transport, sensing |
Future Perspectives and Emerging Research Avenues for 2 Cyclohexylbut 3 Yn 2 Ol
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by enabling the rapid and accurate prediction of reaction outcomes, optimization of reaction conditions, and even the design of novel synthetic routes. For a molecule like 2-cyclohexylbut-3-yn-2-ol, with its distinct functional groups—a sterically hindered tertiary alcohol and a reactive terminal alkyne—AI and ML can address several key challenges and open up new avenues of research.
Machine learning models, particularly deep neural networks, are being trained on vast datasets of chemical reactions to recognize patterns of reactivity that may not be immediately obvious to a human chemist. For this compound, this could translate to:
Predicting Regioselectivity and Stereoselectivity: In reactions involving the alkyne moiety, such as additions or cycloadditions, the cyclohexyl group introduces significant steric hindrance. AI models can be trained to predict the regioselectivity of these reactions with high accuracy, saving considerable experimental effort in optimization. Furthermore, for reactions that create new chiral centers, ML algorithms can predict the enantioselectivity of a reaction with a given chiral catalyst, which is crucial for applications in pharmaceuticals and materials science.
Optimization of Reaction Conditions: AI can be employed to predict the optimal solvent, temperature, catalyst, and reagents for a desired transformation of this compound. This not only improves reaction efficiency but also minimizes waste and energy consumption.
Discovery of Novel Reactions: By analyzing the electronic and steric properties of this compound, AI tools could propose entirely new transformations that have not yet been explored experimentally. This could lead to the discovery of novel synthetic methodologies and the creation of unique molecular architectures.
| AI/ML Application | Predicted Outcome for this compound | Potential Impact |
|---|---|---|
| Reaction Outcome Prediction | Accurate prediction of major and minor products in addition and coupling reactions. | Reduced need for extensive experimental screening. |
| Catalyst Design | Identification of optimal catalysts for enantioselective additions to the alkyne. | Facilitated synthesis of chiral derivatives. |
| Retrosynthesis Planning | Generation of novel and efficient synthetic routes to complex target molecules starting from this compound. | Accelerated drug discovery and materials development. |
Exploration of Novel Reactivity Under Non-Classical Activation Conditions
Traditional organic synthesis often relies on thermal activation to drive reactions. However, non-classical activation methods, such as electrochemistry and photochemistry, offer unique advantages, including mild reaction conditions, high selectivity, and the ability to generate highly reactive intermediates that are inaccessible through conventional means. The application of these techniques to this compound could unveil novel reaction pathways.
Electrochemistry:
Electrochemical methods use an electric current to drive oxidation or reduction reactions. For this compound, this could enable:
Oxidation of the Alcohol: The tertiary alcohol could be oxidized to a stable radical cation, which could then undergo further reactions, such as C-C bond formation or rearrangement.
Reduction of the Alkyne: The terminal alkyne could be selectively reduced to the corresponding alkene or alkane without the need for traditional hydrogenation catalysts.
Coupling Reactions: Electrochemical methods can facilitate a variety of coupling reactions, potentially allowing for the dimerization of this compound or its cross-coupling with other organic molecules.
Photochemistry:
Photochemical reactions utilize light to excite molecules to higher energy states, where they can undergo transformations that are not possible in the ground state. For this compound, this could lead to:
[2+2] Cycloadditions: The alkyne moiety could participate in photochemical [2+2] cycloaddition reactions with alkenes to form highly strained and synthetically valuable cyclobutene (B1205218) derivatives.
Radical Reactions: Photochemical activation can generate radical species, which could initiate a variety of addition and cyclization reactions involving the alkyne.
Rearrangements: The excited state of this compound could undergo unique rearrangements to form novel carbocyclic or heterocyclic structures.
| Activation Method | Potential Transformation | Expected Product Class |
|---|---|---|
| Electrochemistry (Oxidation) | Oxidative coupling with nucleophiles. | Functionalized alkynes. |
| Electrochemistry (Reduction) | Selective hydrogenation of the alkyne. | Cyclohexylbut-3-en-2-ol or 2-Cyclohexylbutan-2-ol. |
| Photochemistry | [2+2] Cycloaddition with an alkene. | Bicyclic cyclobutene derivatives. |
Development of Next-Generation Sustainable and Atom-Economical Processes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound, this translates to a focus on processes that are highly efficient, minimize waste, and utilize renewable resources.
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in which all the atoms of the reactants are incorporated into the desired product. Reactions with high atom economy are inherently more sustainable as they generate minimal waste. For this compound, this can be achieved through:
Addition Reactions: Reactions that add across the triple bond, such as hydrofunctionalization or cycloadditions, are typically 100% atom-economical.
Catalytic Processes: The use of catalysts allows for reactions to be carried out with high efficiency and selectivity, often with minimal byproduct formation.
Sustainable Synthesis Methods:
Flow Chemistry: Conducting the synthesis of this compound and its derivatives in a continuous flow reactor can offer several advantages over traditional batch processes. These include improved heat and mass transfer, enhanced safety, and the ability to easily scale up production. Flow chemistry also allows for the integration of in-line purification and analysis, further streamlining the synthetic process.
Biocatalysis: Enzymes are highly selective and efficient catalysts that operate under mild conditions. Biocatalytic methods could be developed for the enantioselective synthesis of this compound, providing access to chirally pure building blocks for the pharmaceutical industry. For instance, the deracemization of racemic tertiary propargyl alcohols using enzymes has been demonstrated and could be a viable strategy.
| Synthetic Approach | Key Advantages | Relevance to Green Chemistry |
|---|---|---|
| Catalytic Hydrosilylation | High atom economy, formation of versatile vinylsilane products. | High atom economy, potential for catalyst recycling. |
| Flow Synthesis | Improved safety, scalability, and process control. | Reduced energy consumption and solvent usage. |
| Biocatalytic Resolution | High enantioselectivity, mild reaction conditions. | Use of renewable catalysts, biodegradable waste. |
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 2-Cyclohexylbut-3-yn-2-ol, and how should researchers interpret key spectral features?
Methodological Answer:
- Techniques : Utilize UV/Visible spectroscopy to detect conjugation effects (if applicable) and IR spectroscopy to identify functional groups like hydroxyl (-OH) and alkyne (C≡C) stretches. Mass spectrometry (MS) can confirm molecular weight, while NMR (¹H and ¹³C) provides structural details about cyclohexyl and alkyne moieties .
- Interpretation : For IR, expect O-H stretches near 3200–3600 cm⁻¹ and alkyne C≡C stretches around 2100–2260 cm⁻¹. In NMR, the cyclohexyl group will show multiplet signals in the 1.0–2.5 ppm range (¹H), while the alkyne proton (if present) may appear as a singlet near 1.8–2.2 ppm. Cross-validate spectral data with computational tools like PubChem’s structure database .
Basic: What synthetic routes are effective for preparing this compound, and what parameters critically influence yield?
Methodological Answer:
- Routes : Common methods include Grignard reactions (cyclohexylmagnesium bromide with alkynyl ketones) or nucleophilic addition to alkynyl carbonyl compounds. For example, cyclohexyl lithium addition to 3-butyn-2-one followed by hydrolysis .
- Critical Parameters :
- Temperature : Maintain sub-zero temperatures (-78°C) during Grignard reactions to avoid side products.
- Solvent Choice : Use anhydrous THF or diethyl ether to stabilize reactive intermediates.
- Catalysts : Employ transition-metal catalysts (e.g., CuI) for alkyne-alkyne coupling steps.
- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product .
Advanced: How can researchers resolve contradictions in reported reaction kinetics or thermodynamic data for this compound?
Methodological Answer:
- Data Triangulation : Compare datasets from multiple techniques (e.g., calorimetry for ΔH, gas chromatography for rate constants) to identify systematic errors.
- Replicate Conditions : Ensure identical experimental setups (e.g., solvent purity, temperature control ±0.1°C) to isolate variables.
- Computational Validation : Use density functional theory (DFT) to model reaction pathways and compare with experimental activation energies.
- Peer Review : Collaborate with independent labs to validate findings, addressing potential biases in instrumentation or methodology .
Advanced: What strategies elucidate reaction mechanisms involving this compound under varying catalytic conditions?
Methodological Answer:
- Mechanistic Probes :
- Isotopic Labeling : Introduce deuterium at the hydroxyl or alkyne positions to track proton transfer steps via MS or NMR.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds to identify rate-determining steps.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates during catalysis.
- Surface Studies : Investigate adsorption/desorption dynamics on catalytic surfaces (e.g., Pd/C) using XPS or TGA to correlate with activity .
Safety/Handling: What protocols are essential for safe laboratory work with this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures.
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent spreading.
- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Experimental Design: How should researchers design studies to investigate the stability of this compound under varying environmental conditions?
Methodological Answer:
- Variables : Test temperature (e.g., 25°C vs. 40°C), humidity (0% vs. 60% RH), and light exposure (UV vs. dark).
- Analytical Tools : Monitor degradation via HPLC for purity checks and GC-MS to identify decomposition products.
- Control Groups : Include inert analogs (e.g., cyclohexane derivatives without alkynes) to isolate reactivity pathways.
- Statistical Design : Use factorial experiments (e.g., 2³ designs) to assess interaction effects between variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
